molecular formula C15H12O4 B600757 2,4,4'-Trihydroxychalcone CAS No. 83616-07-3

2,4,4'-Trihydroxychalcone

Cat. No. B600757
CAS RN: 83616-07-3
M. Wt: 256.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,4'-Trihydroxychalcone is a natural product found in Dracaena draco with data available.

Scientific Research Applications

Antioxidant Activity and Obesity

2,4,4'-Trihydroxychalcone demonstrates significant antioxidant properties and inhibits key enzymes related to obesity. This compound has been shown to inhibit sucrase, α-amylase, and lipase activities, suggesting its potential application in obesity management (Alsufiani et al., 2023).

Oxidation Inhibition in Sunflower Oil

Research indicates that 2,4,4'-Trihydroxychalcone is effective in reducing the production of primary and secondary oxidation products in sunflower oil during storage. This suggests its utility as a natural antioxidant alternative for enhancing the oxidative stability of sunflower oil, compared to synthetic antioxidants like butylated hydroxytoluene (BHT) (Alsufiani & Ashour, 2021).

Photophysics and Chemical Composition

A study focusing on the photoreactivity of 2,4,4'-Trihydroxychalcone explored its complex excited state deactivation mechanism. The research contributes to understanding the relation between its chemical composition and electronic structure, particularly in terms of energy processing under various conditions (Kalchevski et al., 2018).

Tyrosinase Inhibition

2,4,4'-Trihydroxychalcone has been identified as a potent inhibitor of tyrosinase, an enzyme crucial in melanin production. This suggests its potential application in cosmetic and dermatological products aimed at regulating skin pigmentation (Nishida Jun et al., 2007).

Antiplatelet Activity

Trihydroxychalcones, including 2,4,4'-Trihydroxychalcone, show promising antiplatelet effects. This points to its potential therapeutic application in preventing blood clot formation (Li‐Ming Zhao et al., 2005).

Multidrug Resistance Modulation

4-Alkoxy-2',4',6'-Trihydroxychalcones, structurally related to 2,4,4'-Trihydroxychalcone, demonstrate an ability to inhibit multidrug resistance in cancer therapy. This highlights the compound's potential role in enhancing the effectiveness of cancer treatments (Bois et al., 1999).

Antidepressant Activity

2,4,4'-Trihydroxychalcone derivatives have shown antidepressant activities in preclinical studies, particularly in reducing immobility times in animal models of depression (Sui et al., 2011).

Antidiabetic Effects

Certain trihydroxychalcone derivatives have shown potential antidiabetic effects, including enhanced fatty acid oxidation and activation of AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism (Shin et al., 2017).

Radical Scavenging Antioxidants

Dihydrochalcones, which include 2,4,4'-Trihydroxychalcone, exhibit higher antioxidant activities compared to corresponding flavanones. This points to their role as potent radical scavenging antioxidants (Nakamura et al., 2003).

properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-12-5-1-10(2-6-12)14(18)8-4-11-3-7-13(17)9-15(11)19/h1-9,16-17,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYSHUXENHRSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301003600
Record name 3-(2,4-Dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301003600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4'-Trihydroxychalcone

CAS RN

83616-07-3
Record name 3-(2,4-Dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301003600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.